molecular formula C18H21ClN2O3S B11597481 (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11597481
M. Wt: 380.9 g/mol
InChI Key: JDXDJDQDTPKWAC-ZROIWOOFSA-N
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Description

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a chloro-hydroxy-methoxyphenyl group, a cyclohexyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazolidinone core: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step often involves a nucleophilic substitution reaction where a cyclohexyl halide reacts with the imidazolidinone intermediate.

    Attachment of the chloro-hydroxy-methoxyphenyl group: This is typically done through a condensation reaction between the imidazolidinone intermediate and the corresponding phenyl aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the imidazolidinone core can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Acetylacetone: Another compound with a diketone structure.

    Diketene: A reactive intermediate used in the synthesis of various compounds.

Uniqueness

What sets (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its unique combination of functional groups provides versatility in chemical reactions and potential for diverse applications in research and industry.

Properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H21ClN2O3S/c1-20-14(9-11-8-13(19)16(22)15(10-11)24-2)17(23)21(18(20)25)12-6-4-3-5-7-12/h8-10,12,22H,3-7H2,1-2H3/b14-9-

InChI Key

JDXDJDQDTPKWAC-ZROIWOOFSA-N

Isomeric SMILES

CN1/C(=C\C2=CC(=C(C(=C2)Cl)O)OC)/C(=O)N(C1=S)C3CCCCC3

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C2)Cl)O)OC)C(=O)N(C1=S)C3CCCCC3

Origin of Product

United States

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